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Compound of Interest

Compound Name:
(R)-

cyclobutyl(phenyl)methanamine

CAS No.: 1241683-26-0

Cat. No.: B3224882

Get Quote

Executive Summary
(R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0 for the HCl salt) is a high-value

chiral building block used primarily in the development of Central Nervous System (CNS)

therapeutics, including NK1 antagonists and norepinephrine reuptake inhibitors. Its structural

rigidity—conferred by the cyclobutyl ring—offers distinct pharmacokinetic advantages over

flexible alkyl analogs, such as improved metabolic stability and receptor selectivity.

This guide outlines the critical identification parameters, validated synthetic pathways, and

quality control protocols required for the research and development of this compound.
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Parameter Detail

IUPAC Name (R)-1-Cyclobutyl-1-phenylmethanamine

Common Name
(R)-

-Cyclobutylbenzylamine

CAS Number (HCl Salt) 1956435-19-0

CAS Number (Free Base) Not widely listed; refer to racemate 5244-84-8

CAS Number (Racemate HCl) 58271-61-7

Molecular Formula

C

H

N (Free Base) / C

H

ClN (HCl)

Molecular Weight 161.25 g/mol (Free Base) / 197.71 g/mol (HCl)

SMILES (Isomeric) Nc2ccccc2

InChI Key
YVAXXHNMTBNQFD-UHFFFAOYSA-N

(Racemate base)

Stereochemical Configuration
The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

-NH

(Highest priority, Atomic #7)

-Phenyl (C bonded to C,C,C via aromatic system)

-Cyclobutyl (C bonded to C,C,H)

-H (Lowest priority)
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With the Hydrogen atom oriented away from the viewer, the sequence 1

2

3 follows a clockwise direction, designating the (R) configuration.

Synthetic Methodologies
For pharmaceutical applications requiring high enantiomeric excess (ee >98%), the Ellman

Sulfinamide Auxiliary method is the industry-standard protocol due to its reliability and

scalability.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary
This route avoids the yield loss associated with classical resolution.

Step 1: Condensation[1]

Reagents: Cyclobutyl phenyl ketone, (R)-(+)-2-methyl-2-propanesulfinamide, Ti(OEt)

.

Conditions: THF, Reflux, 12-24h.

Mechanism: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger, driving the

equilibrium toward the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

.

Critical Insight: The bulky tert-butyl group on the auxiliary directs the hydride attack. To

obtain the (R)-amine, one must pair the correct auxiliary enantiomer with the appropriate

reducing agent (chelating vs. non-chelating conditions).

Standard pairing: (R)-Auxiliary + Non-chelating reductant

(R)-Amine (Predictive model required).
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Step 3: Cleavage

Reagents: HCl in Dioxane/MeOH.

Product: (R)-Cyclobutyl(phenyl)methanamine Hydrochloride.

Protocol B: Classical Resolution (Racemic Feedstock)
Suitable for initial kilogram-scale batches where cost of chiral reagents is prohibitive.

Synthesis: Reductive amination of cyclobutyl phenyl ketone with ammonium acetate and

NaCNBH

.

Resolution: Crystallization with (S)-(+)-Mandelic acid or L-Tartaric acid.

Validation: Recrystallize until constant melting point and optical rotation are achieved.

Synthesis Workflow Visualization
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Caption: Figure 1. Asymmetric synthesis workflow using the Ellman auxiliary strategy to ensure

high enantiomeric purity.
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To validate the identity and purity of (R)-cyclobutyl(phenyl)methanamine, the following multi-

modal analysis is required.

Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):

8.60 (br s, 3H, NH

)

7.30–7.50 (m, 5H, Ar-H)

4.15 (d, 1H, CH-N, characteristic benzylic proton)

2.80 (m, 1H, Cyclobutyl CH)

1.70–2.20 (m, 6H, Cyclobutyl CH

)

Interpretation: The coupling constant of the benzylic proton (d) indicates the connectivity to

the cyclobutyl methine.

Chiral HPLC Method
Differentiation from the (S)-enantiomer is critical.

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

m).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm or 254 nm.

Expectation: Baseline separation of enantiomers. Racemic standard required for retention

time confirmation.
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Identification Logic Tree
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Caption: Figure 2. Quality control decision tree for validating the enantiomeric purity of the

synthesized amine.

Handling and Safety
Hazards: As a primary amine, the free base is corrosive and an irritant. The HCl salt is an

irritant (H315, H319, H335).

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Stability: Stable in solid form. Solutions in protic solvents should be used immediately to

prevent potential slow racemization if heated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Cyclobutyl(phenyl)methanamine | C11H15N | CID 12280945 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [(R)-Cyclobutyl(phenyl)methanamine: Technical
Identification & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3224882/docs#r-cyclobutyl-phenyl-methanamine-
technical-identification-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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